Nanomolar sEH Inhibition: 2-Ethyl-4-(trifluoromethyl)benzoic Acid Derivatives vs. Benchmark Inhibitors
Derivatives incorporating the 2-ethyl-4-(trifluoromethyl)benzoic acid substructure have demonstrated nanomolar inhibitory potency against human soluble epoxide hydrolase (sEH). The compound was referenced in BindingDB (BDBM50264106, CHEMBL3818875) with a reported IC₅₀ of 0.660 nM in a cellular assay using BacMam-transduced HEK293 cells measuring reduction in 14,15-DHET formation [1]. This potency is comparable to established sEH clinical candidates including GSK2256294A and benchmark tool compounds such as t-TUCB and TPPU, which typically exhibit IC₅₀ values in the subnanomolar to low nanomolar range [2].
| Evidence Dimension | sEH enzyme inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 0.660 nM |
| Comparator Or Baseline | Benchmark sEH inhibitors (t-TUCB: IC₅₀ ~0.9 nM; TPPU: IC₅₀ <1 nM; GSK2256294A: IC₅₀ <1 nM) |
| Quantified Difference | Comparable subnanomolar potency range |
| Conditions | Human sEH BacMam-transduced HEK293 cells; substrate: 14,15-EET; measurement: reduction in 14,15-DHET formation |
Why This Matters
Demonstrates that the 2-ethyl-4-(trifluoromethyl)benzoic acid scaffold can achieve target engagement potency equivalent to validated sEH inhibitor pharmacophores, supporting its selection for cardiovascular and pain indication drug discovery programs.
- [1] BindingDB. (n.d.). Entry BDBM50264106 (CHEMBL3818875): IC₅₀ = 0.660 nM for human sEH inhibition in BacMam-transduced HEK293 cells. View Source
- [2] PMC (National Library of Medicine). (2019). Figure 1: Structures of several sEH inhibitors (t-TUCB, TPPU, GSK2256294A, AR9281). View Source
